molecular formula C15H11ClO5 B6410941 4-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261914-92-4

4-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6410941
CAS RN: 1261914-92-4
M. Wt: 306.70 g/mol
InChI Key: ZLFSUDHTCJJYMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid (abbreviated as 4-CMHB) is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 254.56 g/mol and a melting point of 200-203°C. 4-CMHB is used in both in vitro and in vivo applications, and is often used as a substrate in biochemical studies or as a reagent in organic synthesis.

Scientific Research Applications

4-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% is used in a variety of scientific research applications. It is often used as a substrate in biochemical studies, or as a reagent in organic synthesis. It is also used in the synthesis of other compounds, such as 4-chloro-3-methoxybenzoic acid, which is used in the synthesis of pharmaceuticals and other compounds. Additionally, 4-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% is used in the synthesis of a variety of polymers and other materials, such as polystyrene and polyvinyl chloride.

Mechanism of Action

4-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% is an organic compound that can interact with other molecules in various ways. It can act as an electron acceptor in redox reactions, and can also act as a catalyst in some reactions. Additionally, 4-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% can form hydrogen bonds with other molecules, and can act as an acid or base in some reactions.
Biochemical and Physiological Effects
4-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes, such as cyclooxygenase-2, and can also increase the production of certain hormones, such as cortisol and testosterone. Additionally, 4-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has been shown to increase the production of nitric oxide, which is involved in the regulation of blood pressure and other physiological processes.

Advantages and Limitations for Lab Experiments

4-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has a number of advantages and limitations for lab experiments. One of the major advantages of using 4-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% is its high purity, which makes it ideal for use in biochemical studies. Additionally, it is relatively stable, and can be stored at room temperature for extended periods of time. One of the major limitations of using 4-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% is its low solubility, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for 4-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% research. One potential direction is the use of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% in the development of new pharmaceuticals and other compounds. Additionally, 4-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% could be used in the development of new materials, such as polymers and other nanomaterials. Finally, 4-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% could be used in the development of new biochemical and physiological processes, such as the regulation of blood pressure and other physiological processes.

Synthesis Methods

4-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% can be synthesized via two methods. The first method involves the reaction of 4-chloro-3-methoxybenzaldehyde with hydroxybenzoic acid in the presence of an acid catalyst. The second method involves the reaction of 4-chloro-3-methoxybenzaldehyde and hydroxybenzoic acid with a base catalyst. Both methods are efficient and can be used to produce 4-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% in high yields.

properties

IUPAC Name

4-(4-chloro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO5/c1-21-15(20)11-6-8(3-5-12(11)16)9-2-4-10(14(18)19)13(17)7-9/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFSUDHTCJJYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692033
Record name 4'-Chloro-3-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid

CAS RN

1261914-92-4
Record name 4'-Chloro-3-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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